molecular formula C8H16ClNO B11911622 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride

Cat. No.: B11911622
M. Wt: 177.67 g/mol
InChI Key: PKAOFWFXPDRKIW-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H

InChI Key

PKAOFWFXPDRKIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN(CC1)C.Cl

Origin of Product

United States

4. Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(1-Methylpiperidin-4-yl)ethanone HCl for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of a Versatile Building Block

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in over a hundred commercially available drugs.[1] Its three-dimensional structure and ability to be functionalized make it an invaluable component for engineering molecular interactions. Among the vast library of piperidine-based building blocks, 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride stands out for its utility in constructing more complex molecules for therapeutic applications, including analgesics and psychotherapeutics.[2]

The precise structural characterization of such building blocks is non-negotiable, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the principal analytical technique for this purpose, offering an unparalleled window into the molecular structure, conformation, and purity of a sample.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(1-Methylpiperidin-4-yl)ethanone HCl. We will dissect its characteristic spectral features, explaining the chemical logic behind each signal. Furthermore, we will compare its spectrum with those of key alternatives—the N-Boc protected and the N-unsubstituted analogues—to provide researchers with a robust framework for identifying these critical synthons and understanding the profound impact of substituent changes on their spectral fingerprints.

Analysis of the ¹H NMR Spectrum of 1-(1-Methylpiperidin-4-yl)ethanone HCl

The hydrochloride salt form of this compound means the piperidine nitrogen is protonated, carrying a positive charge. This has a significant deshielding (downfield shifting) effect on the neighboring protons, a key diagnostic feature in its spectrum.

Caption: Structure of 1-(1-Methylpiperidin-4-yl)ethanone Hydrochloride.

Predicted ¹H NMR Spectral Data
SignalProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a -C(O)CH₃ ~2.25Singlet (s)3HThe methyl protons are adjacent to a carbonyl group, which deshields them into this region. They have no adjacent protons, resulting in a singlet.
b -N⁺-CH₃ ~3.00Singlet (s)3HThe methyl group on the positively charged nitrogen is significantly deshielded. Its signal appears as a sharp singlet.
c Piperidine H4 ~3.1 - 3.3Multiplet (m)1HThis methine proton is alpha to the electron-withdrawing acetyl group, causing a downfield shift. It is coupled to four adjacent protons on C3 and C5.
d Piperidine H2ₑₒ, H6ₑₒ ~3.5 - 3.7Multiplet (m)4HThese protons are alpha to the protonated nitrogen (N⁺), resulting in strong deshielding and a significant downfield shift.[3] The axial and equatorial protons are chemically non-equivalent, leading to complex multiplet patterns.
e Piperidine H3ₐₓ, H5ₐₓ ~2.2 - 2.4Multiplet (m)2HThese axial protons are beta to the nitrogen. They are coupled to protons on C2, C4, and C6 and their geminal equatorial partners.
f Piperidine H3ₑₒ, H5ₑₒ ~2.0 - 2.2Multiplet (m)2HThese equatorial protons are typically found slightly upfield from their axial counterparts and contribute to the complex multiplet structure in this region.

Note: In a non-deuterated solvent like DMSO-d₆, an additional broad signal for the N⁺-H proton would be expected at a very downfield position (δ > 9 ppm).

Comparative Analysis with Alternative Building Blocks

The choice of nitrogen substituent on the piperidine ring is a critical decision in synthesis design. Comparing the ¹H NMR spectrum of our target compound with its N-Boc and N-H analogues reveals diagnostic differences that are crucial for reaction monitoring and quality control.

Alternative 1: 1-Boc-4-acetylpiperidine

Replacing the N-methyl group with a tert-butoxycarbonyl (Boc) protecting group dramatically alters the electronic environment of the piperidine ring. The Boc group is electron-withdrawing but less so than a protonated amine, and it introduces significant steric bulk.

Key Spectral Differences:

  • N-CH₃ Signal Absent: The sharp singlet around 3.00 ppm disappears.

  • Boc Group Signal: A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears significantly upfield, around ~1.46 ppm .[1]

  • Ring Protons Shift Upfield: The protons alpha to the nitrogen (H2/H6) are no longer adjacent to a positive charge and shift significantly upfield into the ~3.0–4.2 ppm range, often appearing as broad or complex multiplets due to restricted rotation around the N-C(O) bond.[1]

Alternative 2: 4-Acetylpiperidine HCl

This is the parent scaffold without any N-alkylation. The nitrogen is still protonated, forming a secondary ammonium salt.

Key Spectral Differences:

  • N-CH₃ Signal Absent: The singlet at ~3.00 ppm is not present.

  • N⁺-H₂ Protons: In a non-exchanging solvent, two protons on the nitrogen would be visible as a broad signal. In D₂O, these exchange and disappear.

  • Ring Proton Environment: The signals for the piperidine ring protons will be similar to the target compound but may show subtle differences in their chemical shifts and coupling patterns due to the absence of the N-methyl group's steric and electronic influence. Based on data for piperidine hydrochloride, the protons alpha to the nitrogen (H2/H6) are expected around ~3.2 ppm , while the beta and gamma protons (H3/H5, H4) appear further upfield between ~1.7 and 2.1 ppm .[3] The acetyl group at C4 will deshield H4 and its neighbors.

Summary Comparison Table of ¹H NMR Data (Predicted/Typical, in D₂O)
Signal Assignment1-(1-Methylpiperidin-4-yl)ethanone HCl (Target)1-Boc-4-acetylpiperidine (Alternative 1)4-Acetylpiperidine HCl (Alternative 2)
-C(O)CH₃ ~2.25 ppm (s, 3H)~2.15 ppm (s, 3H)~2.20 ppm (s, 3H)
N-Substituent ~3.00 ppm (s, 3H, -N⁺-CH₃)~1.46 ppm (s, 9H, -C(CH₃)₃)N/A
H2 / H6 (α to N) ~3.5 - 3.7 ppm (m, 4H)~3.0 - 4.2 ppm (m, 4H)~3.2 - 3.4 ppm (m, 4H)
H3 / H5 / H4 ~2.0 - 3.3 ppm (m, 5H)~1.6 - 2.8 ppm (m, 5H)~1.7 - 2.9 ppm (m, 5H)

This comparative view underscores how ¹H NMR can be used to rapidly confirm the specific N-substitution pattern of the piperidine building block being used.

Standardized Protocol for ¹H NMR Data Acquisition

To ensure data is reliable and comparable across different laboratories, a standardized acquisition protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base). For hydrochloride salts, D₂O or DMSO-d₆ are preferred for solubility.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents. The standard's signal will be set to 0.00 ppm for calibration.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An ideal shim results in a narrow, symmetrical peak for the internal standard.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (D1, typically 1-5 seconds) to allow for complete proton relaxation between scans, which is crucial for accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the internal standard peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation (Dissolve in Deuterated Solvent + Standard) B Insert Sample & Lock (Lock on Solvent Deuterium Signal) A->B C Shimming (Optimize Magnetic Field Homogeneity) B->C D Acquisition (Set Parameters & Collect FID) C->D E Processing (FT, Phase, Baseline, Calibrate) D->E F Analysis (Assign Peaks & Integrate) E->F

Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-(1-Methylpiperidin-4-yl)ethanone HCl provides a rich set of diagnostic signals that, when properly interpreted, confirm its molecular identity with high confidence. The key identifiers are the two upfield singlets for the acetyl and N-methyl protons, and the significantly deshielded multiplets for the protons alpha to the protonated nitrogen. By comparing this spectral signature to those of its N-Boc and N-H analogues, researchers can unequivocally distinguish between these vital synthetic intermediates. Adherence to a rigorous and standardized experimental protocol ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity in drug development.

References

  • Manimekalai, A., et al. "Protonation effect on chemical shifts of some piperidones unusual influence by anions." Indian Journal of Chemistry, 2004.
  • Wikipedia. "Piperidine." Accessed March 2026.
  • Chen, Y., et al. "An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups." Symmetry, 2021. Available at: [Link]

  • University of Graz. "Building blocks for new medications." University of Graz News, 2019. Available at: [Link]

  • Molecules. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." MDPI, 2021. Available at: [Link]

  • PubChem. "Piperidine, hydrochloride (1:1)." National Center for Biotechnology Information. Accessed March 2026. Available at: [Link]

  • Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Accessed March 2026. Available at: [Link]

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